molecular formula C5H5BrN2O B067701 2-Amino-3-bromo-5-hydroxypyridine CAS No. 186593-53-3

2-Amino-3-bromo-5-hydroxypyridine

Cat. No.: B067701
CAS No.: 186593-53-3
M. Wt: 189.01 g/mol
InChI Key: BVZMUNKWVZDBOL-UHFFFAOYSA-N
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Description

6-Amino-5-bromopyridin-3-ol is a chemical compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

Target of Action

2-Amino-3-bromo-5-hydroxypyridine, also known as 6-amino-5-bromo-pyridin-3-ol, is primarily used as an organic chemical synthesis intermediate

Mode of Action

The compound contains a pyridine nitrogen and an –NH2 group in its molecule, which can act as a bidentate anchoring additive in precursor solutions to improve device performance . The pyridine nitrogen and the enamine-like –NH2 can retard the nucleation and crystallization rate by forming a coordinating interaction with PbI2/SnI2 .

Biochemical Pathways

The compound is involved in the formation of Schiffs bases through condensation with 2-hydroxy-1-naphthaldehyde and 2-hydroxybenzaldehyde . It also plays a role in the synthesis of tin–lead perovskite solar cells . The compound can effectively suppress the Sn2+ oxidation and thus the p-doping level defects .

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

In the context of tin–lead perovskite solar cells, the introduction of this compound into the precursor solution leads to the formation of compact large-grained films and improves the carrier transport by passivation of the grain boundaries . This results in an increase in the power conversion efficiency (PCE) of the solar cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is stable under recommended storage conditions but is incompatible with oxidizing agents and heat . These factors can potentially affect the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Amino-5-bromopyridin-3-ol can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypyridine followed by amination. For instance, 3-hydroxypyridine can be brominated using bromine in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-3-hydroxypyridine can then be aminated using ammonia or an amine source under appropriate conditions .

Industrial Production Methods

In industrial settings, the production of 6-Amino-5-bromopyridin-3-ol may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromopyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

6-Amino-5-bromopyridin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-bromopyridin-3-ol is unique due to the presence of both amino and bromine substituents on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

6-amino-5-bromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZMUNKWVZDBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594052
Record name 6-Amino-5-bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186593-53-3
Record name 6-Amino-5-bromo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186593-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-bromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound from 31b above (5.0 g, 15.8 mmol) and tin chloride (25 g, 111 mmol) were suspended in concentrated HCl and ethanol (150 mL), and the mixture was heated at reflux for 1 hour. The mixture was cooled to 0° C., then filtered. The filtrate was neutralized with sodium bicarbonate (180 g) and extracted with ethyl acetate. The organic extracts were washed with brine, dried (MgSO4) and concentrated. The residue was chromatographed (silica gel; chloroform/methanol/NH4OH, 95:5:0.5-90:10:1) to afford the title compound (3.3 g, 34% yield): MS (CI/NH3) m/z 189, 191 (M+H)+ ; 1H NMR (DMSO-d6, 300 MHz) δ 7.57 (d, J=2.6 Hz, 1H), 7.43 (d, J=2.6 Hz, 1H).
Name
31b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
34%

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